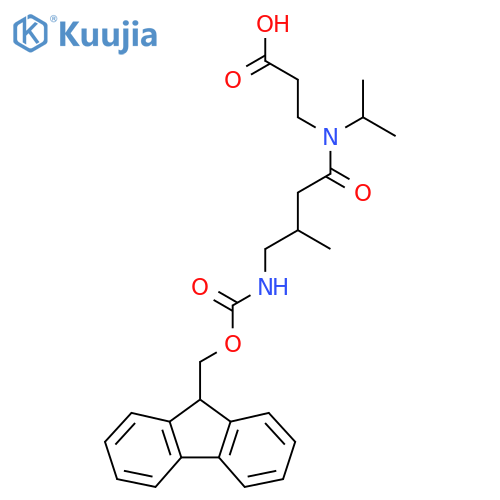

Cas no 2172271-42-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid

- 2172271-42-8

- EN300-1490479

- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid

-

- インチ: 1S/C26H32N2O5/c1-17(2)28(13-12-25(30)31)24(29)14-18(3)15-27-26(32)33-16-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,17-18,23H,12-16H2,1-3H3,(H,27,32)(H,30,31)

- InChIKey: FFCNDKPMJVSGKP-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C)CC(N(CCC(=O)O)C(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 452.23112213g/mol

- どういたいしつりょう: 452.23112213g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 33

- 回転可能化学結合数: 11

- 複雑さ: 660

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1490479-2.5g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1490479-0.5g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1490479-1000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1490479-0.1g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1490479-100mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1490479-5.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1490479-1.0g |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1490479-500mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1490479-5000mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1490479-250mg |

3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-N-(propan-2-yl)butanamido]propanoic acid |

2172271-42-8 | 250mg |

$3099.0 | 2023-09-28 |

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid 関連文献

-

Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665

-

C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acidに関する追加情報

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic Acid (CAS No. 2172271-42-8): An Overview

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid (CAS No. 2172271-42-8) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid derivative, plays a crucial role in the synthesis of peptides and proteins due to its unique structural properties and reactivity.

The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a widely used protecting group in peptide synthesis. It is known for its ease of removal under mild conditions, making it an ideal choice for the sequential addition of amino acids in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group in 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid ensures that the amino functionality remains protected during the synthetic process, preventing unwanted side reactions and ensuring high yields of the desired product.

The structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid includes a branched alkyl chain and a carboxylic acid group, which contribute to its solubility and reactivity properties. The branched alkyl chain, specifically the -3-methyl-N-(propan-2-yl) moiety, provides steric hindrance that can influence the conformational flexibility and stability of peptides synthesized using this compound. The carboxylic acid group, on the other hand, allows for the formation of amide bonds with other amino acids, facilitating the elongation of peptide chains.

In recent years, significant advancements have been made in understanding the applications of Fmoc protected amino acids in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of Fmoc protected amino acids in the development of novel peptide-based drugs for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique properties of these compounds enable them to cross the blood-brain barrier more effectively, enhancing their therapeutic potential.

Another area where 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid has shown promise is in cancer research. A recent publication in Cancer Research demonstrated that peptides synthesized using Fmoc protected amino acids can selectively target cancer cells while sparing healthy tissues. This selective targeting is attributed to the precise control over peptide structure and function afforded by the use of Fmoc protection.

The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid typically involves several steps, including the protection of the amino group with Fmoc, followed by functionalization of the carboxylic acid group to form the desired amide bond. Advanced techniques such as microwave-assisted synthesis and automated peptide synthesizers have significantly improved the efficiency and yield of these processes.

In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid (CAS No. 2172271-42-8) is a versatile and important compound in modern medicinal chemistry and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool in the synthesis of peptides and proteins with diverse biological applications. As research continues to advance, it is likely that this compound will play an increasingly significant role in developing new therapeutic strategies for a wide range of diseases.

2172271-42-8 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methyl-N-(propan-2-yl)butanamidopropanoic acid) 関連製品

- 1805043-75-7(5-Chloromethyl-4-cyano-2-fluorophenylacetic acid)

- 891124-75-7(5-propyl-3-{(pyridin-2-yl)methylsulfanyl}-7H,8H-1,2,4triazolo4,3-apyrimidin-7-one)

- 1452518-88-5(Methyl 4,5-diaminothiophene-2-carboxylate dihydrochloride)

- 2229453-31-8(1,1-difluoro-4-(2-nitroethyl)cyclohexane)

- 1808068-80-5((1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine)

- 2171758-95-3(3,5-dichloro-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobenzoic acid)

- 1804157-77-4(2-Ethoxy-6-fluorophenylhydrazine)

- 82039-84-7(5-Hydroxy-2-methyl-benzofuran-3-carboxylic acid)

- 2228583-89-7(tert-butyl 4-(aminooxy)methyl-3-methylpiperidine-1-carboxylate)

- 1806541-01-4(Ethyl 4-bromo-2-(3-methoxy-3-oxopropyl)benzoate)